![molecular formula C16H13N3O2 B2588523 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide CAS No. 848739-94-6](/img/structure/B2588523.png)
4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis processes for compounds similar to “4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide” often involve acylation reactions followed by Michael addition. For instance, derivatives were synthesized through acylation with maleic or citraconic anhydrides, highlighting regioselective formation for 3-methyl substituted derivatives.Molecular Structure Analysis
Structural analysis is crucial for understanding the interactions and potential reactions of this compound. The crystal structure of a novel compound synthesized from 2-hydroxypyridine and chloroacetic acid provides insights into the molecular conformations that could be expected for similar compounds.Chemical Reactions Analysis
Research on derivatives indicates a variety of reactions, such as the sequential reaction of amino acid methyl esters with readily available acetates, leading to cyclization and Michael-type addition, showcasing the reactivity of these compounds under basic conditions.Physical And Chemical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are fundamental for practical applications. The chemical properties, including reactivity with other compounds and stability, are critical for determining the compound’s applications.Scientific Research Applications
Antitumor Activity
This compound has been synthesized and evaluated for its potential in inhibiting the growth of various human solid tumor cell lines and leukemia HL-60 cell lines. Derivatives of this compound, particularly those with a carboxylate group, have shown promising antitumor activity, outperforming even established drugs like temozolomide in some cases . The enhanced water solubility of these derivatives also contributes to their potential as effective antitumor agents.
Synthesis of Heterocyclic Compounds
The structural framework of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is valuable for the synthesis of various heterocyclic compounds. These compounds are of special interest in medicinal chemistry due to their broad spectrum of biological activities, including antitumor properties . The development of new synthetic methodologies around this compound could lead to the discovery of potent molecules with higher specificity and lower toxicity.
Antioxidant Properties
Research has indicated that derivatives of this compound exhibit significant antioxidant properties. This application is crucial in the context of oxidative stress-related diseases, where the compound’s ability to neutralize free radicals can be leveraged to develop therapeutic agents .
Antibacterial Activity
Studies have shown that certain N-derivatives of this compound possess strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Their activity has been reported to exceed that of traditional antibiotics like ampicillin and streptomycin by a considerable margin . This opens up avenues for the development of new antibacterial drugs.
Inhibition of BRD4
The compound has been used to synthesize derivatives that inhibit BRD4, a protein that plays a key role in regulating gene expression. The inhibitory effects of these compounds on BRD4 have been quantified, showing potential for the treatment of diseases where BRD4 is implicated .
Combination Therapies
Finally, the compound is being explored for its use in combination therapies. By pairing it with other anticancer drugs, researchers aim to overcome resistance mechanisms in tumor cells and enhance the overall therapeutic effect .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3-methyl-4-oxophthalazin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-19-16(21)13-5-3-2-4-12(13)14(18-19)10-6-8-11(9-7-10)15(17)20/h2-9H,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHKEIFGMCWOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide | |
CAS RN |
848739-94-6 |
Source
|
Record name | 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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